Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and cyclohexane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but lacks the methoxy and ester functional groups.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar ester functionality but without the methoxy group.
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate: Contains an aminomethyl group instead of the methoxy group.
Uniqueness
Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its combination of a spirocyclic structure with both methoxy and ester functional groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-12-7-3-5-10(6-4-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CIRGDBGRDWTSJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)C(O2)C(=O)OC |
Origin of Product |
United States |
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